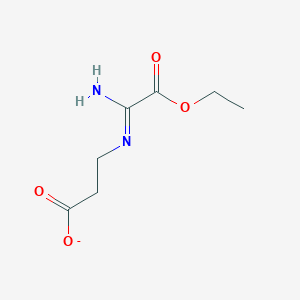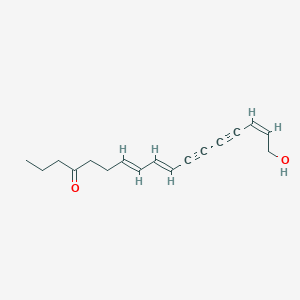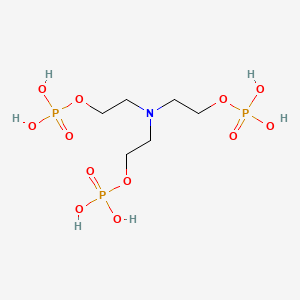
Triethanolamine tris(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine tris(dihydrogen phosphate) is an organic compound with the molecular formula C6H18NO12P3. It is a derivative of triethanolamine, where each hydroxyl group is esterified with dihydrogen phosphate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine tris(dihydrogen phosphate) can be synthesized by reacting triethanolamine with phosphoric acid or polyphosphoric acids. The reaction typically involves mixing triethanolamine with an excess of phosphoric acid under controlled temperature conditions to ensure complete esterification. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the process.
Industrial Production Methods
In industrial settings, the production of triethanolamine tris(dihydrogen phosphate) involves large-scale reactors where triethanolamine and phosphoric acid are combined in precise stoichiometric ratios. The mixture is then subjected to continuous stirring and heating to achieve the desired product. The final product is purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine tris(dihydrogen phosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the phosphate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Triethanolamine tris(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in pharmaceutical formulations, particularly in topical applications due to its emulsifying properties.
Industry: The compound finds use as a corrosion inhibitor, surfactant, and wetting agent in metalworking fluids and oilfield applications.
Mécanisme D'action
The mechanism of action of triethanolamine tris(dihydrogen phosphate) involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a stabilizer by forming complexes with proteins and enzymes, thereby enhancing their stability and activity. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: A precursor to triethanolamine tris(dihydrogen phosphate), used primarily as a surfactant and emulsifier.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: Contains a single hydroxyl group, used as a gas scrubbing agent and in the production of detergents.
Uniqueness
Triethanolamine tris(dihydrogen phosphate) is unique due to its multiple phosphate ester groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity, such as in biochemical assays and industrial formulations.
Propriétés
Numéro CAS |
68140-45-4 |
|---|---|
Formule moléculaire |
C6H18NO12P3 |
Poids moléculaire |
389.13 g/mol |
Nom IUPAC |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16) |
Clé InChI |
UITHHINVTNPXDF-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


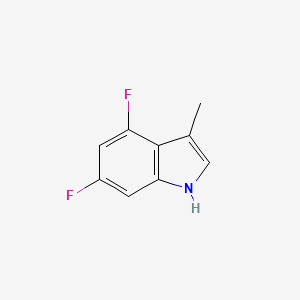
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
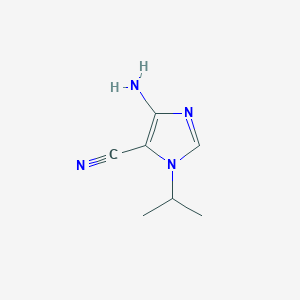
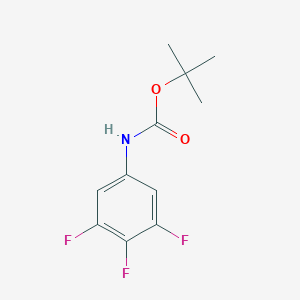
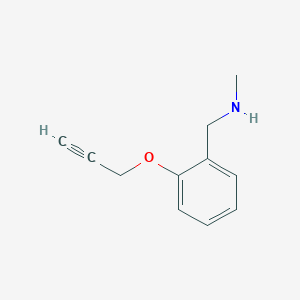
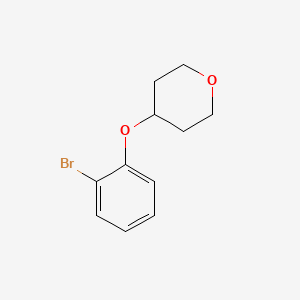
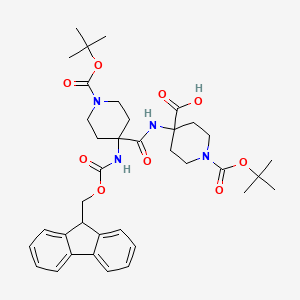
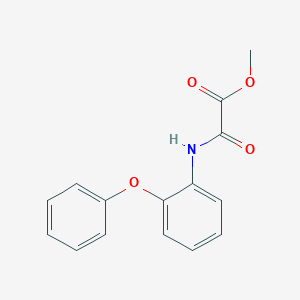
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
